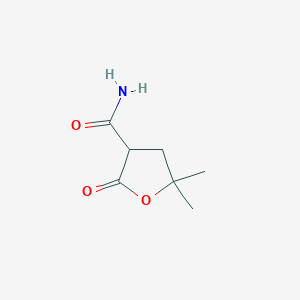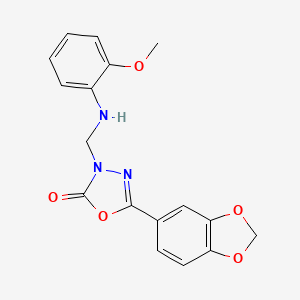
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a coordination compound that combines europium, a rare earth element, with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, a β-diketone. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:
Biology: The compound’s derivatives have been studied for their cytotoxic activity against tumor cells.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione exerts its effects involves the coordination of the β-diketone ligand to the europium ion. This coordination enhances the luminescent properties of europium by facilitating energy transfer from the ligand to the metal ion. The molecular targets and pathways involved include the interaction with electron transport particles and inhibition of oxidation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,3-butanedione: Similar β-diketone structure but with a phenyl group instead of a furan ring.
4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione: Contains a thiophene ring instead of a furan ring.
Eigenschaften
Molekularformel |
C8H5EuF3O3 |
|---|---|
Molekulargewicht |
358.08 g/mol |
IUPAC-Name |
europium;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H5F3O3.Eu/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-3H,4H2; |
InChI-Schlüssel |
RYTAHICQXHPIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)CC(=O)C(F)(F)F.[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)

![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)









